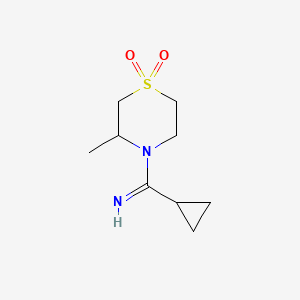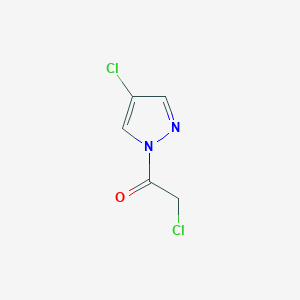
2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group attached to both the ethanone and pyrazole moieties, making it a halogenated heterocycle.
准备方法
The synthesis of 2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone typically involves the reaction of 4-chloro-1H-pyrazole with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
相似化合物的比较
Similar compounds to 2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone include:
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine: This compound has an amine group instead of an ethanone moiety, which affects its reactivity and biological activity.
1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone: This compound has a phenyl group attached to the ethanone moiety, providing different chemical properties and applications.
1-(5-Methyl-1H-pyrazol-4-yl)ethanone:
The uniqueness of this compound lies in its dual chloro substitution, which imparts distinct reactivity and potential for diverse applications in various fields.
属性
分子式 |
C5H4Cl2N2O |
|---|---|
分子量 |
179.00 g/mol |
IUPAC 名称 |
2-chloro-1-(4-chloropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C5H4Cl2N2O/c6-1-5(10)9-3-4(7)2-8-9/h2-3H,1H2 |
InChI 键 |
ZKWZMXOJLCIKPH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1C(=O)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


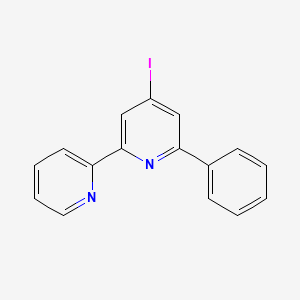
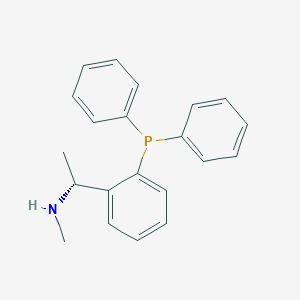
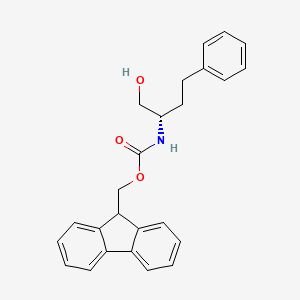
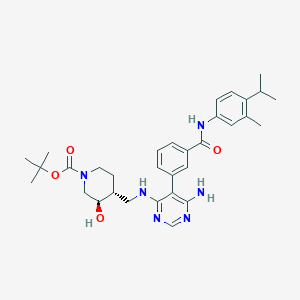
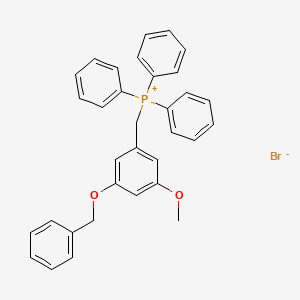

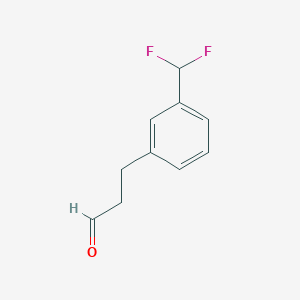
![(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15222042.png)
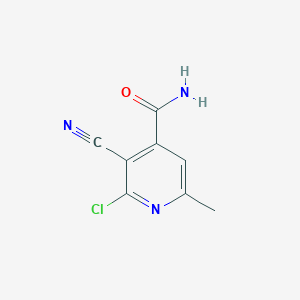
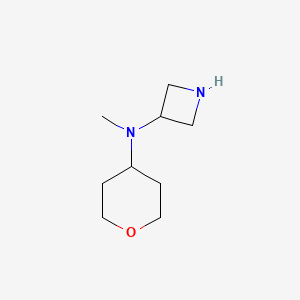

![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)
